An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3,5-dimethylbenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3,5-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3,5-dimethylbenzoic acid is an organic compound with the chemical formula C₁₆H₁₆O₃.[1] It belongs to the class of aromatic carboxylic acids and is characterized by a benzoic acid core substituted with two methyl groups at the 3 and 5 positions and a benzyloxy group at the 4 position. This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical field where it contributes to the synthesis of certain classes of drugs, including potential anticancer agents. Its structural features, combining both hydrophobic (benzyloxy and dimethyl groups) and hydrophilic (carboxylic acid) moieties, dictate its physicochemical properties and, consequently, its behavior in biological and chemical systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzyloxy-3,5-dimethylbenzoic acid, detailed experimental protocols for their determination, and a visualization of its synthetic route and a relevant biological interaction.
Physicochemical Properties
The key physicochemical properties of 4-Benzyloxy-3,5-dimethylbenzoic acid are summarized in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as for designing synthetic and formulation strategies.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(benzyloxy)-3,5-dimethylbenzoic acid | [2][3] |
| CAS Number | 97888-80-7 | [1][2][3] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][3] |
| Molecular Weight | 256.30 g/mol | [1][3][4] |
| Appearance | White to pale yellow or light brown crystalline powder/solid. | [2][5] |
| Melting Point | 157-162°C. Note: Some sources report a lower range of 110-112°C, but the higher range is more frequently cited by chemical suppliers. | [2][3][5][6] |
| Boiling Point | 408.6°C at 760 mmHg (estimated). | [5][6] |
| Density | 1.169 g/cm³ (estimated). | [5][6] |
| Solubility | Low solubility in polar solvents like water and ethanol; high solubility in non-polar solvents such as chloroform and dichloromethane. | |
| pKa | Not experimentally determined in cited literature. As a substituted benzoic acid, it is expected to be a weak acid with a pKa in the range of 4-5. | |
| LogP (XLogP3) | 3.58 | [5][6] |
| Flash Point | 150.3°C | [5][6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques for aryl carboxylic acids.
Melting Point Determination
The melting point is determined using a standard melting point apparatus.
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Apparatus : Capillary melting point apparatus, capillary tubes (sealed at one end).
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Procedure :
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A small, dry sample of 4-Benzyloxy-3,5-dimethylbenzoic acid is finely powdered.
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The powder is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a rapid rate initially until the temperature is within 15-20°C of the expected melting point (157-162°C).
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first liquid droplet appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
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Solubility Determination
A general method for determining solubility in various solvents is the shake-flask method.
-
Apparatus : Analytical balance, screw-capped vials, mechanical shaker or vortex mixer, centrifuge, spectrophotometer or HPLC.
-
Procedure :
-
An excess amount of solid 4-Benzyloxy-3,5-dimethylbenzoic acid is added to a known volume of the selected solvent (e.g., water, ethanol, chloroform) in a vial.
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The vial is sealed and agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand, and then centrifuged to separate the undissolved solid.
-
A clear aliquot of the supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the aliquot is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.
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pKa Determination via Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[7]
-
Apparatus : Calibrated pH meter with an electrode, magnetic stirrer, burette, beaker.
-
Reagents : 0.1 M NaOH solution (standardized), 0.1 M HCl solution, deionized water, and a solvent in which the acid is soluble if necessary (e.g., a methanol/water mixture).
-
Procedure :
-
A precisely weighed amount of 4-Benzyloxy-3,5-dimethylbenzoic acid is dissolved in a known volume of deionized water (or a suitable co-solvent if solubility is low).[7]
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
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The initial pH of the solution is recorded.
-
The solution is titrated with the standardized 0.1 M NaOH solution, added in small, precise increments from a burette.
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After each increment, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[5]
-
The titration continues until the pH has passed the equivalence point, indicated by a sharp increase in pH.
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A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).
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The equivalence point is the inflection point of the curve, where the slope is steepest. The volume at this point is V_eq.
-
The pKa is determined from the pH at the half-equivalence point (V_eq / 2), as at this point, the concentrations of the acid and its conjugate base are equal.[8]
-
Synthesis and Biological Interaction Workflow
Visual representations of the synthetic pathway and a potential biological interaction are provided below using Graphviz.
Synthesis Workflow
4-Benzyloxy-3,5-dimethylbenzoic acid can be synthesized via the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. This workflow illustrates the key steps in this process.
Caption: Williamson ether synthesis route for 4-Benzyloxy-3,5-dimethylbenzoic acid.
Biological Interaction: Enzyme Inhibition
While 4-Benzyloxy-3,5-dimethylbenzoic acid itself is primarily an intermediate, structurally related chromane derivatives have been investigated as inhibitors of salicylate synthase (MbtI) from M. tuberculosis. This logical diagram illustrates the concept of enzyme inhibition.
Caption: Conceptual diagram of enzyme inhibition by a benzoic acid derivative.
References
- 1. scbt.com [scbt.com]
- 2. 4-Benzyloxy-3,5-dimethylbenzoic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Benzyloxy-3,5-dimethylbenzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. echemi.com [echemi.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. youtube.com [youtube.com]







